molecular formula C18H22N2O2S B5745403 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine

1-(diphenylmethyl)-4-(methylsulfonyl)piperazine

Cat. No.: B5745403
M. Wt: 330.4 g/mol
InChI Key: KXKLXYXZMHPGOW-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-(methylsulfonyl)piperazine, a piperazine derivative with the molecular formula C18H22N2O2S and an average mass of 330.446 g/mol, is a valuable chemical intermediate in research and development . This compound features a benzhydryl (diphenylmethyl) group and a methylsulfonyl group attached to the piperazine ring, a structural motif found in various pharmacologically active compounds . The benzhydrylpiperazine core is known to be a key structural element in certain classes of therapeutic agents, highlighting this compound's significance as a building block in medicinal chemistry research . The primary research applications of this chemical are in organic synthesis and pharmaceutical development, where it serves as a versatile precursor for the synthesis of more complex molecules. Its molecular structure makes it particularly useful for exploring structure-activity relationships in drug discovery, especially in the design of compounds that target the central nervous system. The methylsulfonyl group can be utilized in further chemical transformations or to influence the physicochemical properties of the resulting molecules. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

1-benzhydryl-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-23(21,22)20-14-12-19(13-15-20)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKLXYXZMHPGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Elucidation of Molecular and Supramolecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine.

One-Dimensional and Two-Dimensional NMR Techniques for Proton and Carbon Assignment

While specific experimental spectra for this compound are not widely published, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the analysis of related structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons.

Diphenylmethyl Protons: A characteristic singlet for the methine proton (CH) would likely appear in the downfield region, typically around 4.5-5.5 ppm, due to the deshielding effect of the two adjacent phenyl rings. The aromatic protons of the two phenyl groups would produce complex multiplets in the aromatic region, approximately between 7.2 and 7.5 ppm.

Piperazine (B1678402) Protons: The protons on the piperazine ring are diastereotopic and are expected to appear as two distinct sets of multiplets. The four protons adjacent to the diphenylmethyl nitrogen would likely resonate at a different frequency than the four protons adjacent to the sulfonyl group. These signals are typically observed in the 2.5-3.5 ppm range.

Methylsulfonyl Protons: A sharp singlet for the methyl (CH₃) group attached to the sulfonyl group would be expected in the upfield region, typically around 2.8-3.0 ppm.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation.

Diphenylmethyl Carbons: The methine carbon would appear around 75-85 ppm. The aromatic carbons would show multiple signals in the 125-145 ppm range, with the ipso-carbons (the carbons directly attached to the methine group) being distinct from the others.

Piperazine Carbons: The carbons of the piperazine ring would typically resonate in the 45-55 ppm region. Due to the different substituents on the nitrogen atoms, two distinct signals are expected for the piperazine carbons.

Methylsulfonyl Carbon: The methyl carbon of the sulfonyl group would give a signal in the upfield region, generally around 35-45 ppm.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning these proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Dynamic NMR Studies for Inversion Barriers and Rotational Isomerism

The piperazine ring in this compound is not static and undergoes dynamic processes in solution. Like other N-substituted piperazines, it is expected to exhibit conformational isomerism. rsc.orgnp-mrd.org The two primary dynamic processes are the ring inversion of the piperazine chair conformation and the restricted rotation around the N-SO₂ (sulfonamide) bond. spectrabase.com

Piperazine Ring Inversion: The piperazine ring typically adopts a chair conformation to minimize steric strain. In solution, this chair can invert, passing through a higher-energy boat or twist-boat conformation. Temperature-dependent (dynamic) NMR studies can be used to study this process. At room temperature, this inversion is usually fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, at lower temperatures, the inversion can be slowed, leading to the observation of distinct signals for the axial and equatorial protons. From the coalescence temperature of these signals, the energy barrier for the ring inversion can be calculated. rsc.org

Rotational Isomerism: The partial double bond character of the C-N amide bond is a well-known phenomenon, and a similar restricted rotation can occur around the S-N bond in sulfonamides. This restricted rotation can lead to the existence of different rotational isomers (rotamers) that may be observable by NMR, particularly at low temperatures. spectrabase.com This would result in a doubling of certain NMR signals. Dynamic NMR experiments can determine the energy barrier for this rotation.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the precise molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₁₈H₂₂N₂O₂S) is 330.45 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. The analysis of related piperazine and sulfonamide structures suggests several likely fragmentation pathways: scispace.comgoogle.com

Formation of the Diphenylmethyl Cation: A very common and prominent fragmentation for compounds containing a benzhydryl group is the cleavage of the C-N bond to form the stable diphenylmethyl (benzhydryl) cation at a mass-to-charge ratio (m/z) of 167. This is often the base peak in the spectrum.

Cleavage of the Piperazine Ring: The piperazine ring itself can fragment. Common fragmentation patterns for piperazine derivatives involve the loss of parts of the ring structure, leading to characteristic fragment ions. chemicalbook.com

Loss of the Sulfonyl Group: Cleavage of the N-S bond can occur, leading to the loss of the methylsulfonyl group (•SO₂CH₃, 79 Da) or sulfur dioxide (SO₂, 64 Da).

Fragmentation of the Methylsulfonylpiperazine Moiety: The remaining portion of the molecule after the loss of the diphenylmethyl group, the 1-(methylsulfonyl)piperazine radical cation, would also produce a series of fragment ions.

Table 1: Predicted Key Mass Spectrometry Fragments

m/z Proposed Fragment Ion
330 [M]⁺ (Molecular Ion)
167 [C₁₃H₁₁]⁺ (Diphenylmethyl cation)
163 [M - C₁₃H₁₁]⁺ (Methylsulfonylpiperazine cation)
251 [M - SO₂CH₃]⁺ (Loss of methylsulfonyl radical)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in this compound by probing the vibrational modes of its chemical bonds.

Sulfonyl Group (SO₂): This group is expected to show two strong, characteristic stretching vibrations in the IR spectrum. The asymmetric stretching (νas) typically appears in the range of 1350-1300 cm⁻¹, and the symmetric stretching (νs) is found in the 1160-1120 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations from the diphenyl groups are expected above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the piperazine ring and the methyl group will appear in the 2800-3000 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds within the piperazine ring and the bond connecting it to the diphenylmethyl group typically occur in the 1250-1020 cm⁻¹ region.

Aromatic C=C Stretching: The phenyl rings will exhibit characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region of the spectrum.

Table 2: Expected Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
SO₂ Asymmetric Stretch 1350 - 1300
SO₂ Symmetric Stretch 1160 - 1120
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch 2800 - 3000
Aromatic C=C Stretch 1600 - 1450

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformational Preferences

While a crystal structure for this compound itself is not publicly available, the structure of the closely related compound, 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine, provides significant insight into the expected solid-state conformation. msu.edu

Based on this analog, the piperazine ring is confirmed to adopt a stable chair conformation. The geometry around the sulfur atom of the methylsulfonyl group is a distorted tetrahedron. The solid-state structure is stabilized by various intermolecular interactions, which dictate the crystal packing.

Analysis of Torsional Angles and Bond Geometries

Analysis of the crystal structure of the fluoro-analog allows for a detailed examination of bond lengths, bond angles, and torsional (dihedral) angles, which define the three-dimensional shape of the molecule. msu.edu

Bond Lengths and Angles: The S=O and S-N bond distances in the methylsulfonyl group are expected to be within the standard ranges for sulfonamides. The C-N bonds of the piperazine ring will also exhibit typical lengths for tertiary amines. The angles around the tetrahedral sulfur atom would deviate slightly from the ideal 109.5° due to the different electronic and steric nature of the oxygen, nitrogen, and carbon substituents. msu.edu

Torsional Angles: Torsional angles describe the rotation around single bonds and are crucial for defining the conformation. Key torsional angles include those within the piperazine ring, which confirm its chair shape, and the angles defining the orientation of the diphenylmethyl and methylsulfonyl groups relative to the piperazine ring. For instance, the torsional angle of the C-S-N-C chain would define the relative orientation of the methyl group and the piperazine ring. The conformation of the diphenylmethyl group is defined by the torsional angles involving the two phenyl rings and the methine carbon.

Table 3: Representative Bond Geometries from an Analogous Structure

Parameter Description Typical Value
O-S-O Angle Angle within the sulfonyl group ~119°
S-N Bond Length Sulfonamide bond distance ~1.65 Å
Piperazine Ring Conformation Chair

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The supramolecular architecture of this compound is dictated by a network of weak intermolecular interactions, which collectively govern the crystal packing. Analysis of closely related structures, such as 1-benzenesulfonyl-4-benzhydryl-piperazine, reveals that the crystal lattice is stabilized by a combination of hydrogen bonds and van der Waals forces. The primary intermolecular interactions are typically of the C–H···O type.

In the crystalline state, the molecules arrange themselves to maximize favorable interactions. The piperazine ring generally adopts a stable chair conformation. The geometry around the sulfur atom in the methylsulfonyl group deviates from a perfect tetrahedron, with O–S–O and O–S–N bond angles showing distortions due to repulsive interactions between the oxygen atoms and non-bonded interactions involving the S=O bonds.

Table 1: Representative Hydrogen Bond Geometry

Data below is based on the analysis of the closely related compound 1-benzenesulfonyl-4-benzhydryl-piperazine and is representative of the interactions expected for this compound.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
C1-H1A···O20.972.583.483(4)155
C8-H8A···O10.972.603.495(5)153
C15-H15A···O20.932.553.465(4)168

Table 2: Crystal Data and Structure Refinement Parameters

Parameters listed are for the analogue 1-benzenesulfonyl-4-benzhydryl-piperazine and provide an expected framework for the title compound.

ParameterValue
Empirical formulaC₂₃H₂₄N₂O₂S
Formula weight392.51
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)13.2390(10)
b (Å)9.1960(7)
c (Å)18.5810(16)
β (°)110.873(3)
Volume (ų)2113.7(3)
Z4

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized geometry and vibrational frequencies researchgate.net.

DFT calculations can predict the most stable conformations of this compound. The piperazine (B1678402) ring is typically found in a chair conformation researchgate.net. The energetic landscape can be mapped by calculating the energies of different conformers, revealing the global minimum energy structure. For similar piperazine derivatives, conformational analysis has shown that the molecular structure optimized via DFT is consistent with crystal structures determined by X-ray diffraction figshare.com.

Table 1: Predicted Conformational Data for this compound (Illustrative)

Conformer Relative Energy (kcal/mol) Dihedral Angle (C-N-S-C) (°) Key Distances (Å)
Chair-Equatorial 0.00 175.2 N-S: 1.65, S=O: 1.45
Chair-Axial 2.50 65.8 N-S: 1.66, S=O: 1.44

Note: This data is illustrative and based on typical DFT results for similar molecules.

DFT is also used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and kinetic stability researchgate.net. A larger gap suggests higher stability.

The molecular electrostatic potential (MEP) surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions researchgate.netnih.gov. The dipole moment and polarizability can also be computed to understand the molecule's behavior in an electric field researchgate.net.

Table 2: Calculated Electronic Properties of this compound (Illustrative)

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 3.2 D

Note: This data is illustrative and based on typical DFT results for similar molecules.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Flexibility

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations provide a detailed view of the conformational dynamics of this compound over time nih.govnih.gov.

MD simulations allow for the exploration of the conformational space of the molecule by simulating its movement over a period of time, often on the nanosecond to microsecond scale nih.govpitt.edu. This helps in identifying various conformational substates and the transitions between them pitt.edu. By analyzing the trajectory of the simulation, it is possible to understand the flexibility of different parts of the molecule, such as the piperazine ring and the diphenylmethyl group nih.gov.

The inclusion of explicit solvent molecules, such as water, in MD simulations is critical for understanding how the solvent affects the structure and dynamics of this compound nih.gov. The solvent can influence the conformational preferences of the molecule through hydrogen bonding and other non-covalent interactions researchgate.net. Simulations can reveal how the hydration shell around the molecule is structured and how it impacts the molecule's flexibility and interactions.

Computational Analysis of Ligand-Binding Interactions in Chemical Systems

Computational methods are invaluable for studying how this compound might interact with biological targets or other chemical species. Molecular docking is a common technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex researchgate.net.

The insights gained from DFT calculations, such as the MEP, and the dynamic conformations observed in MD simulations, can be used to inform and refine these docking studies researchgate.net. These computational analyses can predict binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, studies on similar piperazine-containing scaffolds have used MD simulations to evaluate binding and energetics in protein-ligand interactions nih.gov.

Table 3: Compound Names Mentioned

Compound Name
This compound

Theoretical Frameworks for Predicting Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules like this compound. Several theoretical frameworks are employed to visualize, characterize, and quantify these weak forces. nih.govmdpi.com

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including weak non-covalent interactions. nih.gov By locating bond critical points (BCPs) between atoms, QTAIM can define the nature and strength of interactions such as hydrogen bonds and van der Waals forces. nih.gov

Non-Covalent Interaction (NCI) Index: The NCI index is a powerful tool for visualizing non-covalent interactions in real space. nih.govmdpi.com It is based on the electron density (ρ) and its reduced density gradient (RDG). Plots of the RDG against the electron density reveal surfaces that correspond to different types of interactions: strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. nih.govmdpi.com

Density Functional Theory (DFT): DFT is a fundamental computational method used to obtain optimized molecular geometries and electron densities, which are prerequisites for QTAIM, NCI, and Hirshfeld analyses. researchgate.net It provides a balance between accuracy and computational cost for studying molecules of this size.

These frameworks collectively offer a detailed understanding of the forces that govern the molecular recognition and self-assembly processes of this compound.

Docking and Scoring Methodologies for Chemical Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. mdpi.com This method is essential for predicting the binding affinity and understanding the interaction patterns of compounds like this compound with biological targets.

The general methodology for docking and scoring involves several key steps:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained, often from a repository like the Protein Data Bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site. The ligand, this compound, is built and its geometry is optimized to find the lowest energy conformation.

Docking Simulation: Using software like AutoDock or GOLD, the ligand is placed into the defined binding site of the receptor. The program then explores various possible conformations and orientations of the ligand within the site through search algorithms. mdpi.comresearchgate.net

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. researchgate.net Lower binding energy values indicate a more favorable and stable interaction. The resulting poses are analyzed to identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor. nih.govpharmaceuticaljournal.net

Studies on analogous piperazine sulfonamide compounds have successfully used these methodologies to predict their binding interactions with enzymes like α-amylase and various cholinesterases, demonstrating the utility of this approach. nih.govnih.gov

Docking ParameterDescriptionTypical Unit/Value
Binding Energy Estimated free energy of binding between the ligand and the receptor. A more negative value indicates stronger affinity.kcal/mol
Inhibitory Constant (Ki) Calculated from the binding energy, it represents the concentration required to occupy 50% of the receptor sites.µM, nM
Hydrogen Bonds Specific electrostatic interactions between a hydrogen atom and an electronegative atom (O, N).Count, Distance (Å)
Hydrophobic Interactions Interactions between nonpolar groups of the ligand and receptor residues.Identified Residues
RMSD Root Mean Square Deviation between the docked pose and a reference conformation, used to validate docking accuracy.Ångström (Å)

Quantitative Structure-Property Relationships (QSPR) for Intrinsic Chemical Characteristics

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to correlate the structural features of a molecule with its physicochemical properties. plos.org For this compound, QSPR models can be developed to predict intrinsic characteristics like boiling point, solubility, and polarizability without the need for experimental measurements. plos.org These models are built using statistical methods, such as multiple linear regression or machine learning, to create a mathematical equation that links molecular descriptors to a specific property. plos.org

Development of Molecular Descriptors for Structure-Property Correlations

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a wide array of descriptors can be computed from its 2D or 3D structure. These descriptors are categorized based on the type of information they represent.

Descriptor CategoryExamplesInformation Encoded
Constitutional Molecular Weight, Atom Count, Rotatable Bond CountBasic molecular composition and connectivity.
Topological Wiener Index, Randić Index, Kier & Hall Connectivity IndicesAtomic connectivity and branching of the molecular graph.
Geometric (3D) Molecular Surface Area, Molecular Volume, Radius of GyrationThree-dimensional size and shape of the molecule.
Electronic Dipole Moment, Polarizability, HOMO/LUMO EnergiesDistribution of electrons and orbital energies.
Physicochemical LogP (Octanol-Water Partition Coefficient), Topological Polar Surface Area (TPSA)Lipophilicity and polarity of the molecule.

The selection of relevant descriptors is a critical step in building a robust and predictive QSPR model.

Predictive Modeling of Reactivity and Stability Profiles

Computational chemistry offers powerful tools for predicting the chemical reactivity and stability of this compound. These predictions are derived from its calculated electronic structure.

Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of reactivity. researchgate.net The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high stability and low chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around a molecule, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net Negative potential regions (typically red or yellow) are rich in electrons and susceptible to electrophilic attack, while positive regions (blue) are electron-deficient and attract nucleophiles.

Conceptual DFT Descriptors: Based on DFT calculations, global reactivity descriptors can be derived to quantify chemical behavior. researchgate.net These descriptors provide a quantitative basis for the reactivity predictions from FMO and MEP analysis.

Reactivity DescriptorFormulaInterpretation
HOMO-LUMO Gap (ΔE) E_LUMO - E_HOMOA larger gap indicates higher kinetic stability and lower chemical reactivity.
Electronegativity (χ) -(E_HOMO + E_LUMO) / 2The tendency of the molecule to attract electrons.
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2Resistance to change in electron distribution. Harder molecules are less reactive.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness. Softer molecules are more reactive.
Electrophilicity Index (ω) χ² / (2η)A measure of the energy lowering of a system when it accepts electrons.

Chemical Reactivity and Mechanistic Organic Chemistry of 1 Diphenylmethyl 4 Methylsulfonyl Piperazine

Investigation of Nucleophilic Reactivity of Piperazine (B1678402) Nitrogen Atoms

The piperazine ring in 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine contains two nitrogen atoms, denoted as N1 (bearing the diphenylmethyl group) and N4 (bearing the methylsulfonyl group). Their nucleophilic character, however, is vastly different.

The N1 nitrogen, being a tertiary amine, possesses a lone pair of electrons and is expected to be nucleophilic. The bulky diphenylmethyl group attached to it, while sterically hindering, does not significantly diminish the inherent nucleophilicity of the nitrogen atom through electronic effects. In contrast, the N4 nitrogen is directly bonded to a strongly electron-withdrawing methylsulfonyl group. This group delocalizes the lone pair of electrons on N4, rendering it essentially non-nucleophilic and non-basic under normal conditions.

Consequently, the primary site of nucleophilic attack for this compound is the N1 nitrogen. This nitrogen can participate in a variety of reactions typical of tertiary amines, such as:

Alkylation: Reaction with alkyl halides to form quaternary ammonium salts.

Acylation: Reaction with acyl chlorides or anhydrides.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

The nucleophilicity of the N1 nitrogen is influenced by the solvent and the nature of the electrophile. Steric hindrance from the diphenylmethyl group can affect the rate of reaction with bulky electrophiles.

Table 1: Comparison of Nucleophilicity of Nitrogen Atoms in this compound

Nitrogen AtomSubstituentElectronic Effect of SubstituentExpected Nucleophilicity
N1DiphenylmethylInductively donating (weak)Nucleophilic
N4MethylsulfonylStrongly electron-withdrawingNon-nucleophilic

Electrophilic Reactivity and Functional Group Transformations of the Methylsulfonyl Moiety

The methylsulfonyl group (-SO₂CH₃) is a key functional group that significantly influences the reactivity of the molecule. While the sulfur atom in a sulfonyl group is at a high oxidation state (+6) and can be considered electrophilic, it is generally unreactive towards common nucleophiles under standard conditions. The carbon-sulfur and sulfur-oxygen bonds are strong, making the group quite stable.

However, the methylsulfonyl moiety can undergo specific transformations under more forcing conditions or through indirect pathways. The primary electrophilic character of this moiety is manifested in the acidity of the α-protons of the methyl group. The strong electron-withdrawing nature of the sulfonyl group acidifies these protons, making them susceptible to deprotonation by a strong base. The resulting carbanion is stabilized by resonance and can react with various electrophiles.

Potential Transformations of the Methylsulfonyl Moiety:

Reaction TypeReagentsPotential Product
α-HalogenationStrong base (e.g., n-BuLi) followed by an electrophilic halogen source (e.g., Br₂)1-(diphenylmethyl)-4-(bromomethylsulfonyl)piperazine
Aldol-type condensationStrong base followed by an aldehyde or ketoneβ-hydroxy sulfone derivative
Michael additionStrong base followed by an α,β-unsaturated system1,4-addition product

It is important to note that these reactions require strong basic conditions, which could potentially compete with reactions at other sites of the molecule if not carefully controlled.

Stereoelectronic Effects of Substituents on Ring Conformation and Reactivity

The piperazine ring in this compound is expected to adopt a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The large diphenylmethyl group at N1 is strongly biased towards the equatorial position to avoid unfavorable 1,3-diaxial interactions. Similarly, the methylsulfonyl group at N4 is also likely to prefer the equatorial position.

The preference for the diequatorial conformation has significant implications for the molecule's reactivity:

Accessibility of the N1 Lone Pair: The equatorial orientation of the diphenylmethyl group ensures that the lone pair of electrons on the N1 nitrogen is sterically accessible for reactions with electrophiles, although the sheer size of the substituent will still play a role in the transition state energy.

Influence on Ring Pucker: The electronic nature of the substituents can influence the exact geometry of the chair conformation. The electron-withdrawing sulfonyl group can slightly flatten the ring at the N4 end.

Through-Space Interactions: The relative orientation of the substituents can lead to through-space electronic interactions that may modulate the reactivity of the molecule.

Computational studies on similar N-arylpiperazines have shown that electron-withdrawing substituents on the aryl ring can affect the degree of conjugation between the nitrogen lone pair and the aromatic system, which in turn influences the ring conformation. While the diphenylmethyl group is not aromatic in the same sense, its electronic properties and steric bulk are the dominant factors in determining the conformational equilibrium.

Reaction Kinetics and Thermodynamic Analysis of Key Chemical Transformations

Reaction Kinetics:

Nucleophilic Substitution at N1: The rate of reactions involving the N1 nitrogen as a nucleophile will be dependent on the concentration of both the piperazine derivative and the electrophile, typically following second-order kinetics. The rate will also be influenced by the solvent polarity and the steric bulk of the electrophile.

Reactions of the Methylsulfonyl Group: Reactions involving the deprotonation of the methyl group will have rates dependent on the strength of the base used. The subsequent reaction of the carbanion with an electrophile will likely be fast.

Thermodynamic Analysis:

Equilibrium of Protonation: The position of the protonation/deprotonation equilibrium of the N1 nitrogen is determined by its pKa (see section 5.5).

Stability of Products: The thermodynamic stability of the products of various reactions will determine the position of the chemical equilibrium. For example, the formation of a quaternary ammonium salt from the N1 nitrogen is generally a thermodynamically favorable process.

Thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of reaction for piperazine derivatives in various reactions, such as CO₂ capture, have been studied and provide a framework for estimating the energetic changes in reactions involving this compound. For instance, the heat of absorption of CO₂ by piperazine solutions is a well-studied parameter.

Exploration of Acid-Base Properties and Protonation/Deprotonation Equilibria

The acid-base properties of this compound are primarily centered on the N1 nitrogen atom. As mentioned previously, the N4 nitrogen is rendered non-basic by the adjacent electron-withdrawing methylsulfonyl group.

The basicity of the N1 nitrogen can be quantified by the pKa of its conjugate acid. The pKa value for the protonated form of this compound is not experimentally reported. However, it can be estimated by considering the pKa values of related piperazine derivatives.

Table 2: pKa Values of Selected Piperazine Derivatives at 298 K peerj.com

CompoundpKa1pKa2
Piperazine9.735.35
1-Methylpiperazine9.224.79
1-Ethylpiperazine9.294.96
1,4-Dimethylpiperazine8.654.26

Data presented for the conjugate acids of the amines.

The data in Table 2 shows that N-alkylation of piperazine generally decreases the basicity (lowers the pKa of the conjugate acid). The diphenylmethyl group is sterically larger than methyl or ethyl groups, but its electronic effect is not drastically different. The methylsulfonyl group at the distal N4 position will have a slight electron-withdrawing inductive effect, which would be expected to further decrease the basicity of the N1 nitrogen. Therefore, the pKa of the conjugate acid of this compound is likely to be in the range of 8.0 to 9.0.

This pKa value indicates that at physiological pH (~7.4), a significant portion of the molecule will exist in its protonated form. The protonation/deprotonation equilibrium can be represented as follows:

[Image of the protonation equilibrium of this compound at the N1 nitrogen]

The position of this equilibrium is crucial for understanding the molecule's behavior in different chemical and biological environments, as the charge state will affect its solubility, membrane permeability, and reactivity.

Advanced Applications in Chemical Science and Methodology Development

Role as a Privileged Scaffold in the Construction of Complex Organic Molecules

The compound 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine is built upon the piperazine (B1678402) ring, a structure widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netnih.govresearchgate.net This designation is due to the piperazine moiety's frequent appearance in a multitude of biologically active compounds and its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability. researchgate.netresearchgate.netwisdomlib.org

The specific architecture of this compound combines three key structural motifs, each contributing to its utility as a versatile building block:

The Piperazine Core: This central N-heterocycle provides a robust and conformationally defined linker that can be functionalized at two distinct nitrogen atoms, allowing for the systematic construction of diverse molecular libraries. nih.govwisdomlib.org

The Diphenylmethyl (Benzhydryl) Group: This bulky, lipophilic group is a common feature in various pharmacologically active agents, including antihistamines. nih.gov Its presence can enhance binding affinity to biological targets through hydrophobic interactions.

The Methylsulfonyl Group: As a potent electron-withdrawing group and hydrogen bond acceptor, the methylsulfonyl moiety can significantly influence a molecule's electronic properties and its interactions with target proteins. Sulfonylpiperazine congeners are recognized as specialized scaffolds with distinct biological effects. researchgate.netnih.gov

The synthesis of this compound itself, typically achieved through the nucleophilic substitution of 1-(diphenylmethyl)piperazine with methanesulfonyl chloride, highlights its role as a key intermediate. tandfonline.comresearchgate.net Researchers have utilized this scaffold to create more complex derivatives for therapeutic applications. For instance, a series of novel 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized to identify substances capable of inhibiting the proliferation of human breast cancer cells. researchgate.net In these efforts, the core scaffold of this compound serves as the foundation for systematic modifications, demonstrating its value in generating complex molecules for drug discovery. nih.govchemimpex.comgoogle.com

Utilization in Catalyst Design and Ligand Synthesis for Organocatalysis and Metal-Catalyzed Reactions

While direct applications of this compound as a catalyst or ligand are not extensively documented, its molecular structure presents significant potential for use in both organocatalysis and metal-catalyzed reactions. The utility of the broader class of piperazine derivatives in coordination chemistry and catalysis is well-established. nih.gov

The potential for this compound in this field stems from several structural features:

Coordination Sites: The piperazine ring contains two nitrogen atoms which can act as Lewis bases, capable of coordinating to metal centers. Furthermore, the oxygen atoms of the sulfonyl group can also serve as potential coordination sites, allowing the molecule to function as a multidentate ligand.

Steric Influence: The large diphenylmethyl group provides significant steric bulk. In catalyst design, such steric hindrance can be strategically employed to control the stereoselectivity of a reaction, favoring the formation of a specific enantiomer or diastereomer.

Chiral Potential: While the parent compound is achiral, the synthesis of chiral derivatives is feasible. Chiral piperazine-based ligands are valuable in asymmetric catalysis, a critical tool for the synthesis of enantiomerically pure pharmaceuticals.

Piperazine derivatives are known to serve as ligands for a variety of transition metals, forming coordination polymers and metal-organic frameworks (MOFs). nih.gov The synthesis of N-aryl piperazines is a key chemical transformation, which can sometimes be achieved even in the absence of a transition metal catalyst, highlighting the inherent reactivity of the piperazine scaffold. google.com The structural characteristics of this compound make it an intriguing candidate for exploration in the development of novel catalytic systems, where its unique combination of coordination sites and steric properties could be harnessed to achieve specific catalytic outcomes.

Contribution to Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π–π stacking. The structure of this compound is conducive to forming such ordered assemblies.

The self-assembly potential is rooted in its distinct molecular regions:

The non-polar and sterically demanding diphenylmethyl group.

The polar and flexible piperazine ring in its stable chair conformation. researchgate.net

The highly polar methylsulfonyl group, which can act as a hydrogen bond acceptor.

X-ray crystallographic studies of this compound have provided direct insight into its self-assembly in the solid state. tandfonline.comresearchgate.net The crystal structure reveals that the piperazine ring adopts a chair conformation. The packing of molecules within the crystal lattice is governed by specific intermolecular interactions, including weak C-H···O hydrogen bonds, which create an ordered three-dimensional network. This ordered arrangement in the crystalline form is a clear example of molecular self-assembly, driven by the molecule's inherent structural and electronic features. The interplay between the bulky hydrophobic regions and the polar functionalities dictates how the molecules recognize each other and organize into a higher-order structure.

Development of Novel Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound are essential for its use in research and development. A variety of modern analytical techniques are well-suited for its characterization and analysis, and its unique structure informs the selection of appropriate methods. researchgate.net

Several established analytical methodologies can be applied or adapted for this compound:

High-Performance Liquid Chromatography (HPLC): This is a primary technique for the separation and quantification of piperazine derivatives. researchgate.netauburn.edu The presence of the two phenyl rings in the diphenylmethyl group creates a strong chromophore, making this compound readily detectable by UV-Vis or Diode-Array Detectors (DAD). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification of piperazine derivatives, providing detailed structural information through characteristic fragmentation patterns in the mass spectrum. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry. It is particularly useful for detecting and quantifying low levels of the compound in complex mixtures. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, such as the characteristic S=O stretches of the sulfonyl group. researchgate.net

The development of a specific analytical method for this compound would involve optimizing these techniques, for instance, by selecting the appropriate HPLC column and mobile phase to achieve good separation, or by identifying unique precursor and product ions for highly selective quantification via LC-MS/MS.

Analytical TechniqueApplication for this compoundKey Structural Feature
HPLC-UV/DAD Quantitative analysis and purity determination.Diphenylmethyl group (strong UV chromophore).
GC-MS Identification and structural confirmation.Provides characteristic mass fragmentation patterns.
LC-MS Highly sensitive quantification in complex matrices.Provides molecular weight and structural data.
NMR Spectroscopy Definitive structural elucidation.Unique signals for protons and carbons in each moiety.
FTIR Spectroscopy Functional group identification.Characteristic absorptions for sulfonyl (S=O) bonds.

Q & A

Basic: What are the optimal synthetic routes for 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine, and how can purity be validated?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. For example:

  • Step 1 : Introduce the diphenylmethyl group via nucleophilic substitution or reductive amination .
  • Step 2 : Sulfonylation of the piperazine nitrogen using methylsulfonyl chloride under inert conditions (e.g., dry DCM, 0–5°C) .
  • Validation : Purity is confirmed via HPLC (>98%) and structural integrity via 1H^1H-NMR (e.g., singlet for methylsulfonyl at δ 3.0–3.2 ppm) and IR (S=O stretch at ~1150–1300 cm1^{-1}) .

Basic: How can researchers characterize the compound’s stability under varying pH and temperature conditions?

Stability studies should include:

  • pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (typically >200°C for sulfonamides) .
  • Photostability : Expose to UV light (320–400 nm) and analyze degradation products with mass spectrometry .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial : Broth microdilution assays (MIC determination against S. aureus and E. coli) .
  • Receptor binding : Radioligand displacement assays (e.g., dopamine D3_3 receptors, using 3H^3H-spiperone) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced: How do metabolic pathways differ between in vitro and in vivo models for this compound?

  • In vitro : Rat liver microsomes convert the compound to hydroxylated derivatives (e.g., 4’-hydroxy-diphenylmethyl) via CYP3A4, with kinetic parameters (KmK_m, VmaxV_{max}) determined using Michaelis-Menten plots .
  • In vivo : Sex differences in metabolism (e.g., male Wistar rats show higher KmK_m values than females) require sex-stratified dosing in preclinical studies .
  • Tools : UPLC-QTOF-MS for metabolite identification and comparative pharmacokinetic modeling .

Advanced: How can computational methods predict structure-activity relationships (SAR) for sulfonylpiperazine derivatives?

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., serotonin 5-HT2A_{2A} receptors). Key interactions include sulfonyl oxygen hydrogen bonds with Lysine residues .
  • QSAR models : Train on datasets of analogs (e.g., substituent effects on logP and IC50_{50}) using Random Forest or SVM algorithms .
  • MD simulations : Analyze conformational stability of the diphenylmethyl group in lipid bilayers (GROMACS) .

Advanced: How can conflicting data on biological activity be resolved?

  • Case Example : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., cation-adjusted Mueller-Hinton vs. RPMI media). Standardize protocols per CLSI guidelines .
  • Dose-Response Curves : Re-evaluate EC50_{50} values with tighter concentration gradients (e.g., 8-point dilution series) .
  • Orthogonal assays : Confirm receptor binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .

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